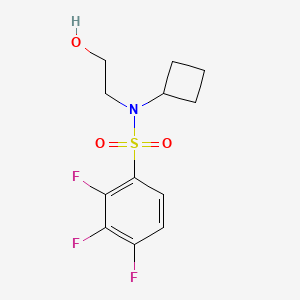
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide, commonly known as CBTF, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. CBTF is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of CBTF is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CBTF has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. By inhibiting HDACs, CBTF can alter gene expression patterns and induce cell death in cancer cells. CBTF has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CBTF has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, CBTF has been found to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammatory cells, CBTF has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of NF-κB signaling pathway. In neuronal cells, CBTF has been found to reduce oxidative stress and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
CBTF has several advantages for lab experiments, including its small size, ability to penetrate cell membranes, and low toxicity. CBTF can be easily synthesized in the lab and purified through column chromatography. However, CBTF has some limitations, including its low solubility in water and its instability under acidic conditions. CBTF also has limited bioavailability, which may affect its efficacy in vivo.
Future Directions
For CBTF research include optimization of synthesis method, development of CBTF derivatives, and evaluation of its efficacy in animal models.
Synthesis Methods
The synthesis of CBTF involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with cyclobutanol and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of CBTF is typically around 50%.
Scientific Research Applications
CBTF has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CBTF has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CBTF has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines and chemokines. In neurological research, CBTF has been shown to have neuroprotective effects, preventing neuronal cell death and reducing oxidative stress.
properties
IUPAC Name |
N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-9-4-5-10(12(15)11(9)14)20(18,19)16(6-7-17)8-2-1-3-8/h4-5,8,17H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNKMVQBAAWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B6627805.png)

![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)
![5-(2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B6627825.png)
![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)

![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)
![N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide](/img/structure/B6627847.png)
![2-[Cyclobutyl-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6627864.png)
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)